molecular formula C31H59NO5S B10854755 DUR-928 (trimethylamine)

DUR-928 (trimethylamine)

Cat. No.: B10854755
M. Wt: 557.9 g/mol
InChI Key: XFBOORGEUUVCQL-UHFFFAOYSA-N
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Description

DUR-928 (trimethylamine): It is an endogenous sulfated oxysterol that regulates lipid metabolism, inflammatory response, and cell survival . This compound has shown significant potential in various scientific research applications, particularly in the fields of medicine and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DUR-928 (trimethylamine) involves multiple steps, including the sulfation of cholesterol derivatives. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions that involve the modification of cholesterol molecules to introduce the trimethylamine group .

Industrial Production Methods: Industrial production of DUR-928 (trimethylamine) typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques to isolate the desired compound from reaction mixtures. The production methods are designed to meet stringent quality control standards to ensure the consistency and efficacy of the compound for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: DUR-928 (trimethylamine) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxysterol derivatives and modified cholesterol molecules with different functional groups. These products have distinct biological activities and can be used in further research and therapeutic applications .

Scientific Research Applications

DUR-928 (trimethylamine) has a wide range of scientific research applications, including:

Mechanism of Action

DUR-928 (trimethylamine) exerts its effects by inhibiting DNA methyltransferases, which regulate the expression of genes involved in cell survival, inflammation, and lipid biosynthesis. By inhibiting DNA methylation, DUR-928 modulates crucial cellular activities, leading to improved cell survival, reduced lipid accumulation, and decreased inflammation. This mechanism of action supports the development of DUR-928 for treating multiple acute organ injuries and chronic diseases .

Comparison with Similar Compounds

    Larsucosterol sodium: Another form of larsucosterol with similar biological activities.

    Cholesterol derivatives: Various cholesterol derivatives that also regulate lipid metabolism and inflammatory responses.

Uniqueness: DUR-928 (trimethylamine) is unique due to its potent inhibition of DNA methyltransferases and its ability to regulate gene expression without modifying the DNA sequence. This makes it a valuable compound for studying epigenetic regulation and developing new therapeutic agents for diseases associated with lipid metabolism and inflammation .

Properties

Molecular Formula

C31H59NO5S

Molecular Weight

557.9 g/mol

IUPAC Name

N,N-dimethylmethanamine;[17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;methane

InChI

InChI=1S/C27H46O5S.C3H9N.CH4/c1-18(7-6-14-25(2,3)28)22-10-11-23-21-9-8-19-17-20(32-33(29,30)31)12-15-26(19,4)24(21)13-16-27(22,23)5;1-4(2)3;/h8,18,20-24,28H,6-7,9-17H2,1-5H3,(H,29,30,31);1-3H3;1H4

InChI Key

XFBOORGEUUVCQL-UHFFFAOYSA-N

Canonical SMILES

C.CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C.CN(C)C

Origin of Product

United States

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